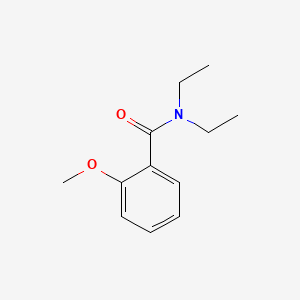

N,N-diethyl-2-methoxybenzamide

Description

The exact mass of the compound N,N-diethyl-2-methoxybenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-diethyl-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)15-3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIIUAIWXACNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323988 | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51674-10-3 | |

| Record name | 51674-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-diethyl-2-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N,N-Diethyl-2-Methoxybenzamide (CAS 51674-10-3)

[1][2]

Document Control:

-

Type: Technical Guide / Chemical Monograph[1]

-

Author Role: Senior Application Scientist

-

Target Audience: Medicinal Chemists, Process Engineers, and Agrochemical Researchers

Executive Technical Summary

N,N-Diethyl-2-methoxybenzamide (CAS 51674-10-3) is a disubstituted benzamide derivative serving two distinct high-value functions in applied chemistry: as a potent Directed Ortho Metalation (DoM) substrate in organic synthesis and as a controlled-release insect repellent in agrochemical formulations.[1]

For the synthetic chemist, this compound represents a "privileged structure."[1] The N,N-diethylamide moiety acts as a powerful Directed Metalation Group (DMG), enabling regioselective lithiation at the C-6 position. This reactivity is critical for synthesizing polysubstituted aromatics, including phthalides and isocoumarins, which are scaffolds for various natural products (e.g., Thunberginol F).

For the formulation scientist, the compound exhibits significant repellency profiles.[1] Recent advancements focus on sol-gel microencapsulation to modulate its volatility, extending its efficacy duration in textile applications.[1]

Physicochemical & Structural Profile[1][2][3][4][5]

The structural integrity of N,N-diethyl-2-methoxybenzamide relies on the steric bulk of the diethyl groups, which forces the amide bond out of planarity with the aromatic ring, influencing both its solubility and its reactivity toward organolithiums.

| Property | Value / Description | Note |

| CAS Registry Number | 51674-10-3 | |

| IUPAC Name | N,N-Diethyl-2-methoxybenzamide | Also known as o-Anisic acid diethylamide |

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| Physical State | Viscous Liquid / Oil | Often appears pale yellow to light brown |

| Boiling Point | ~344 °C (760 mmHg) | 130 °C at 0.5 Torr (distillation) |

| Density | ~1.05 g/cm³ | Estimated |

| Solubility | Soluble in THF, CH₂Cl₂, EtOAc, Toluene | Lipophilic (LogP ~2.[1][2][3][4][5][6]0) |

| Key Functional Groups | Diethylamide (DMG), Methoxy ether | Amide is Lewis basic; Ether is electron-donating |

Synthetic Manufacturing Protocols

Primary Synthesis: Acyl Chloride Amidation

The most robust route for generating CAS 51674-10-3 involves the nucleophilic attack of diethylamine on 2-methoxybenzoyl chloride.[1] This method avoids the forcing conditions required for direct ester amidation.[1]

Protocol:

-

Reagents: 2-Methoxybenzoic acid (1.0 eq), Thionyl chloride (SOCl₂, 1.2 eq), Diethylamine (2.5 eq), DCM (Solvent).[1]

-

Activation: Reflux 2-methoxybenzoic acid with SOCl₂ (cat. DMF) for 2 hours. Evaporate excess SOCl₂ to isolate the acid chloride.[1]

-

Amidation: Dissolve acid chloride in dry DCM. Cool to 0°C. Add diethylamine dropwise (exothermic).

-

Workup: Wash with 1N HCl (to remove excess amine), then sat. NaHCO₃. Dry over MgSO₄.[1]

-

Purification: Vacuum distillation (bp 130°C @ 0.5 Torr) or Flash Chromatography (Hexane/EtOAc).

Visualized Reaction Pathway

The following diagram illustrates the synthesis and the subsequent electronic activation that makes this molecule a DoM substrate.

Figure 1: Synthetic pathway from precursor acid to the target diethylamide.[1]

Advanced Chemical Application: Directed Ortho Metalation (DoM)[2][8]

The primary research utility of CAS 51674-10-3 is its role as a substrate in Directed Ortho Metalation .[1] The diethylamide group coordinates with strong bases (e.g., s-BuLi), directing deprotonation to the ortho-position (C-6).[1]

Mechanism of Action[2][7]

-

Coordination: The lithium atom of the organolithium reagent coordinates with the amide oxygen.[1]

-

Deprotonation: The complex places the basic alkyl group in proximity to the C-6 proton (the position ortho to the amide but meta to the methoxy group).[1]

-

Electrophile Trapping: The resulting aryl-lithium species reacts with electrophiles (e.g., DMF, I₂, CO₂) to form 2,6-disubstituted benzamides.[1]

Case Study: Synthesis of 7-Methoxyphthalide

This transformation is a classic example of DoM utility, converting the open-chain amide into a bicyclic lactone.[1]

Step-by-Step Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask; maintain Argon atmosphere.

-

Solvation: Dissolve N,N-diethyl-2-methoxybenzamide (1 eq) in anhydrous THF. Cool to -78°C .[1]

-

Lithiation: Add s-BuLi (1.1 eq) dropwise.[1] The solution typically turns bright yellow (lithio-species formation).[1] Stir for 1 hour at -78°C.

-

Formylation: Add dry DMF (1.2 eq) rapidly.

-

Cyclization: Allow to warm to RT. Quench with 6M HCl.[1][5] The acid hydrolysis converts the intermediate amino-alkoxide into the hydroxy-aldehyde, which spontaneously cyclizes to the phthalide (lactone).[1]

Figure 2: The Directed Ortho Metalation (DoM) workflow for ring closure.[1]

Biological Interface: Insect Repellency & Formulation[10][11][12]

While structurally related to DEET (N,N-diethyl-m-toluamide), CAS 51674-10-3 possesses distinct volatility and binding properties.[1]

Sol-Gel Microencapsulation

Research indicates that raw application of the amide on textiles results in rapid evaporation.[1] To counter this, silica sol-gel encapsulation is employed.[1]

-

Matrix: SiO₂ derived from TEOS (Tetraethyl orthosilicate) or TMOS.[1]

-

Additives: Polymethylmethacrylate (PMMA) or Polyvinyl alcohol (PVA).[1][7][8][9]

-

Outcome: The inclusion of PVA significantly retards the release rate, extending protection time against vectors (e.g., mosquitoes) compared to free coating.[1]

Analytical Characterization

To validate the identity of synthesized or purchased CAS 51674-10-3, the following spectral fingerprints must be confirmed.

Nuclear Magnetic Resonance (NMR)[2][3][5][7][9]

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

Mass Spectrometry[2]

Safety & Handling (SDS Highlights)

References

-

PubChem. (2025).[1][2] N,N-diethyl-2-methoxybenzamide | C12H17NO2.[1] National Library of Medicine.[1] [Link][1]

-

So, L. L., et al. (2009).[1] Evaluation of Silica Sol-Gel Microcapsule for the Controlled Release of Insect Repellent, N,N-Diethyl-2-methoxybenzamide, on Cotton. Philippine Journal of Science, 138(1), 13-21.[1][3] [Link]

-

Snieckus, V., et al. (2004).[1] Directed ortho metalation.[1][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] (Foundational methodology reference).

-

Organic Syntheses. (2011). Synthesis of 7-Methoxyphthalide via Directed Ortho Metalation. Org. Synth. 2011, 88, 224-237. [Link]

Sources

- 1. N,N-diethyl-2-methoxybenzamide | C12H17NO2 | CID 346975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-2-hydroxy-3-methoxybenzamide | C12H17NO3 | CID 209159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biogenic Volatile Compounds for Plant Disease Diagnosis and Health Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mobt3ath.com [mobt3ath.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. "Evaluation of Silica Sol-Gel Microcapsule for the Controlled Release o" by Ann Shireen Chan, Judy del Valle et al. [archium.ateneo.edu]

- 8. archium.ateneo.edu [archium.ateneo.edu]

- 9. researchgate.net [researchgate.net]

Structural Dynamics and Synthetic Versatility of 2-Methoxy-N,N-diethylbenzamide

A Physicochemical and Synthetic Scaffold Analysis

Executive Summary

2-Methoxy-N,N-diethylbenzamide (also referred to as N,N-diethyl-o-anisamide) represents a critical structural scaffold in medicinal chemistry and physical organic research. While structurally analogous to the ubiquitous insect repellent DEET (N,N-diethyl-m-toluamide), the introduction of the ortho-methoxy group fundamentally alters its physicochemical profile. This guide analyzes the molecule not merely as a derivative, but as a primary case study for steric inhibition of resonance , rotational isomerism in NMR , and Directed Ortho Metalation (DoM) efficiency.

Structural Identity & Physicochemical Profile[1]

The molecule consists of a benzene ring substituted at the C1 position with a diethylamide group and at the C2 position with a methoxy group. This 1,2-substitution pattern creates a "steric clash" that defines the molecule's reactivity and spectral properties.

Table 1: Physicochemical Properties

| Property | Value | Context |

| IUPAC Name | 2-Methoxy-N,N-diethylbenzamide | Core Scaffold |

| CAS Registry | 2439-55-6 | Verified Identity |

| Molecular Formula | C₁₂H₁₇NO₂ | MW: 207.27 g/mol |

| LogP (Predicted) | ~2.1 - 2.4 | Moderate Lipophilicity (Drug-like) |

| H-Bond Acceptors | 2 (Amide O, Methoxy O) | No H-Bond Donors |

| Key Feature | Ortho-Methoxy Effect | Steric Twist of Amide Bond |

The "Ortho-Effect" and Conformational Dynamics

Unlike its meta-substituted cousin (DEET), 2-methoxy-N,N-diethylbenzamide exhibits restricted rotation around the aryl-carbonyl bond. The bulky diethylamide group cannot lie coplanar with the benzene ring due to the steric bulk of the adjacent methoxy group.

-

Consequence 1 (Electronic): The amide carbonyl is forced out of resonance with the pi-system of the aromatic ring. This isolates the amide electronically, making the carbonyl oxygen more basic (Lewis base character) compared to planar benzamides.

-

Consequence 2 (NMR): The ethyl groups on the nitrogen are often magnetically non-equivalent at room temperature, appearing as distinct multiplets rather than a unified signal, due to the high rotational barrier of the C–N bond ($ \Delta G^\ddagger \approx 15-18 \text{ kcal/mol} $).

Synthetic Protocols

We define two primary workflows: De Novo Synthesis (from Anisic Acid) and Functionalization (via Directed Ortho Metalation).

Protocol A: Acid Chloride Activation (Standard Synthesis)

Target: Gram-scale preparation of 2-methoxy-N,N-diethylbenzamide.

Reagents:

-

2-Methoxybenzoic acid (o-Anisic acid) [1.0 equiv]

-

Thionyl Chloride (

) [1.5 equiv] -

Diethylamine (

) [2.0 equiv] -

Dichloromethane (DCM) [Solvent]

-

Triethylamine (

) [Scavenger base]

Step-by-Step Methodology:

-

Activation: Dissolve o-anisic acid in dry DCM. Add

dropwise at 0°C under -

Reflux: Heat to reflux for 2 hours until gas evolution (

, -

Evaporation: Remove excess

under reduced pressure to isolate the crude acid chloride (2-methoxybenzoyl chloride). Do not purify. -

Amidation: Re-dissolve the acid chloride in DCM. Cool to 0°C.

-

Addition: Slowly add a mixture of diethylamine and triethylamine. The reaction is exothermic.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

(to remove unreacted acid), then Brine. Dry over -

Purification: Silica gel chromatography (Hexane:Ethyl Acetate 3:1).

Protocol B: Directed Ortho Metalation (DoM) Utility

Target: Using the amide as a Directing Group (DMG) for further substitution.

The N,N-diethylamide is a Tier-1 Directing Metalation Group (DMG) . It coordinates strong bases (e.g., sec-BuLi), directing lithiation to the ortho position.

-

Conflict: The molecule already has an ortho substituent (OMe).

-

Outcome: Lithiation occurs at the C6 position (the "other" ortho position), forming a 1,2,3-trisubstituted benzene upon quenching.

Figure 1: Synthetic workflow from precursor to DoM functionalization. The amide group directs lithiation to the C6 position, enabling complex scaffold construction.

Spectroscopic Analysis & Validation

Trustworthiness in chemical identity relies on self-validating spectral data.

Nuclear Magnetic Resonance (

-NMR)

The hallmark of this structure is the Rotational Barrier .

-

Aromatic Region (4H): Distinct pattern for 1,2-disubstitution (approx 6.8 - 7.5 ppm).

-

Methoxy Group (3H): Sharp singlet at ~3.8 ppm.

-

Diethylamide (10H):

-

Standard Expectation: Quartet (4H) and Triplet (6H).

-

Actual Observation (Room Temp): Broadened or dual signals for the ethyl groups. The steric clash with the 2-methoxy group slows the rotation of the

bond. You may see two distinct quartets and two distinct triplets, corresponding to the syn and anti ethyl groups relative to the carbonyl oxygen. -

Validation: Variable Temperature (VT) NMR. Heating the sample to >60°C will cause the signals to coalesce into a sharp quartet/triplet pair as rotation becomes fast on the NMR timescale.

-

Infrared Spectroscopy (IR)

-

C=O Stretch: Typically appears at 1630–1640 cm⁻¹ .

-

Note: This is lower than typical ketones due to amide resonance, but slightly higher than planar benzamides because the steric twist reduces conjugation with the phenyl ring (restoring some double-bond character to the carbonyl).

-

Biological & Pharmacological Context[2][3]

While the user inquiry focuses on the chemical structure, the biological implications of the 2-methoxy substitution are significant for Structure-Activity Relationship (SAR) studies.

Table 2: SAR Comparison (DEET vs. 2-Methoxy Analog)

| Feature | DEET (Standard) | 2-Methoxy Analog | Implication |

| Substitution | 3-Methyl (meta) | 2-Methoxy (ortho) | Steric environment |

| Metabolic Stability | Moderate (Oxidation of methyl) | High (Methoxy is stable) | Ortho-blocking protects the amide from hydrolysis. |

| Lipophilicity | LogP ~ 2.18 | LogP ~ 2.10 | Similar BBB permeability. |

| Receptor Binding | Odorant Receptors (ORs) | Unknown/Variable | The steric twist may prevent binding to planar pockets. |

Toxicology & Safety (Theoretical)

Based on the benzamide class:

-

Metabolism: Likely undergoes O-demethylation (CYP450) to the phenol, followed by glucuronidation.

-

Permeability: High skin permeability is expected (similar to DEET), necessitating formulation vehicles that retard transdermal absorption if used topically.

References

-

Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research.

-

Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry.

-

PubChem Database. (2024). Compound Summary: N,N-Diethyl-2-methoxybenzamide (CAS 2439-55-6).

-

Gasparro, F. P., & Kolodny, N. H. (1977). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Journal of Chemical Education. (Foundational protocol for amide rotation analysis).

Sources

Comparative Technical Analysis: N,N-Diethyl-2-methoxybenzamide vs. DEET

Content Type: Technical Guide & Structural Analysis Audience: Researchers, Formulation Scientists, and Medicinal Chemists

Executive Summary

This guide provides a rigorous structural and functional comparison between the industry-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and its ortho-substituted analog, N,N-diethyl-2-methoxybenzamide (hereafter referred to as DEMB ).

While DEET remains the gold standard for topical application due to its balanced volatility and lipophilicity, DEMB exhibits a distinct physicochemical profile characterized by significantly lower vapor pressure and altered metabolic stability. These properties position DEMB not as a direct replacement for topical sprays, but as a superior candidate for long-duration textile impregnation and controlled-release systems.

Structural & Electronic Characterization

The core difference between these two benzamides lies in the nature and position of the ring substituent. This structural variation dictates their electronic distribution, steric conformation, and ultimately, their interaction with odorant receptors (ORs).

Molecular Geometry and Sterics

-

DEET (Meta-Substitution): The 3-methyl group is in the meta position relative to the diethylamide moiety. This separation minimizes steric clash between the substituent and the amide group, allowing the amide bond to adopt a relatively planar conformation with the phenyl ring, facilitating resonance.

-

DEMB (Ortho-Substitution): The 2-methoxy group is in the ortho position. This introduces significant steric hindrance (the "ortho effect"), forcing the diethylamide group to rotate out of the plane of the phenyl ring. This deplanarization reduces conjugation but creates a unique 3D hydrophobic pocket that may alter binding affinity to specific insect ORs (e.g., AgOrco or CquiOR136).

Electronic Distribution

-

Inductive/Resonance Effects:

-

Methyl (DEET): Weak electron-donating group (EDG) via hyperconjugation. Minimal impact on the amide carbonyl electron density.

-

Methoxy (DEMB): Strong EDG via resonance (lone pair donation), but this is dampened by the steric twisting. However, the oxygen atom introduces a hydrogen-bond acceptor site lacking in DEET, potentially altering solubility and receptor interaction.

-

Structural Comparison Diagram (DOT)

Figure 1: Structural logic comparing the meta-alkyl substitution of DEET with the ortho-alkoxy substitution of DEMB.

Physicochemical Profiling

The functional divergence of DEMB is best understood through its physicochemical properties. The most critical parameter is Vapor Pressure , which dictates the route of administration.

Table 1: Comparative Physicochemical Data

| Property | DEET (Standard) | DEMB (Analog) | Impact on Application |

| CAS Number | 134-62-3 | 51674-10-3 | Identification |

| Molecular Weight | 191.27 g/mol | 207.27 g/mol | DEMB is heavier, reducing volatility. |

| LogP (Lipophilicity) | ~2.18 | ~1.4 (Computed) | DEMB is less lipophilic due to the ether oxygen. |

| Vapor Pressure (25°C) | ~1.7 × 10⁻³ mmHg | ~6.6 × 10⁻⁵ mmHg | Critical: DEMB is ~25x less volatile than DEET. |

| Boiling Point | 288°C | >300°C (Est.) | Indicates higher thermal stability for DEMB. |

| Water Solubility | ~912 mg/L | Higher (Est.) | Methoxy group enhances aqueous solubility. |

Analysis: The significantly lower vapor pressure of DEMB (Source 1.16) renders it suboptimal for "spatial repellency" (creating a vapor cloud to deter landing) which is a key mechanism of DEET. However, this low volatility makes DEMB an exceptional candidate for textile impregnation (Source 1.13), where retention of the active compound over wash cycles and time is required.

Structure-Activity Relationship (SAR) & Efficacy

Mechanism of Action

Both compounds function primarily by interacting with insect Odorant Receptors (ORs) and the co-receptor Orco.

-

DEET: Acts as a "confusant," jamming the ORs and preventing the detection of host attractants (e.g., 1-octen-3-ol, lactic acid).[1]

-

DEMB: Likely shares this mechanism but with altered binding kinetics. The ortho-methoxy group may enhance binding stability in specific hydrophobic pockets of the receptor, but the lack of volatility limits its ability to reach receptors unless the insect is in close proximity or contact.

Efficacy Profile

-

Topical (Skin): DEET is superior. Its higher volatility creates a protective gradient above the skin. DEMB would require significantly higher concentrations to achieve the same "vapor phase" protection.

-

Textile/Surface: DEMB is superior. Studies utilizing sol-gel encapsulation of DEMB on cotton fabrics demonstrate prolonged release profiles compared to more volatile repellents (Source 1.13).

Metabolic Stability & Toxicology

The metabolic fate of these molecules differs due to the chemical distinctness of the methyl vs. methoxy substituents.

Metabolic Pathways

-

DEET: Primarily metabolized by CYP450s (CYP2B6, CYP2C19) via benzylic oxidation of the methyl group to form N,N-diethyl-m-hydroxymethylbenzamide and subsequently the carboxylic acid metabolite.

-

DEMB: The methoxy group is resistant to direct oxidation to an acid. Instead, it undergoes O-demethylation to form a phenol (N,N-diethyl-2-hydroxybenzamide). This exposes a hydroxyl group that is rapidly glucuronidated for excretion.

Metabolic Pathway Diagram (DOT)

Figure 2: Divergent metabolic pathways. DEET undergoes side-chain oxidation, while DEMB undergoes O-demethylation.

Experimental Protocols

Protocol A: Comparative Vapor Pressure Analysis (Knudsen Effusion Method)

Objective: To quantify the volatility difference between DEET and DEMB to justify formulation choices.

-

Preparation: Load 50 mg of high-purity DEET and DEMB into separate Knudsen cells (borosilicate glass with 0.5 mm orifice).

-

Vacuum: Place cells in a vacuum chamber maintained at

Torr. -

Temperature Control: Thermostat the chamber at 25.0°C ± 0.1°C.

-

Measurement: Measure mass loss (

) over a 24-hour period using a quartz crystal microbalance (QCM) or high-precision gravimetric balance. -

Calculation: Calculate vapor pressure (

) using the Knudsen equation:

Protocol B: Textile Efficacy Evaluation (Modified WHO Cone Test)

Objective: To evaluate the persistence of DEMB on treated fabric vs. DEET.

-

Treatment: Treat 100% cotton swatches (

cm) with equimolar solutions of DEET and DEMB in ethanol ( -

Aging: Store treated swatches at 30°C/60% RH. Test at Day 1, Day 7, and Day 14.

-

Bioassay:

-

Secure the treated swatch to the forearm of a volunteer (plastic film underneath to prevent skin transfer).

-

Place a WHO standard plastic cone over the swatch.

-

Introduce 5 non-blood-fed female Aedes aegypti mosquitoes.

-

Observation: Record "Knockdown" (KD) at 3 minutes and "Probing Inhibition" over a 30-minute exposure.

-

-

Success Criteria: >80% probing inhibition indicates effective repellency.

References

-

Chan, S. Y., et al. (2009). "Sol-gel formulation for controlled release of the insect volatile N,N-diethyl-2-methoxybenzamide."[2] Philippine Journal of Science, 138(1), 13-21.[2] Link

-

Environmental Protection Agency (EPA). "N,N-Diethyl-meta-toluamide (DEET) Reregistration Eligibility Decision (RED)." EPA Archives. Link

-

PubChem Database. "N,N-Diethyl-2-methoxybenzamide (CID 346975)." National Center for Biotechnology Information. Link

-

Swale, D. R., et al. (2014). "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS ONE. Link

-

LookChem. "N,N-Diethyl-2-methoxybenzamide Physicochemical Properties." Link

Sources

Pharmacological Profile and Targeting Utility of N,N-Diethyl-2-methoxybenzamide (Anisamide) Analogs

Executive Summary

N,N-diethyl-2-methoxybenzamide (commonly referred to as Anisamide ) represents a privileged scaffold in medicinal chemistry, primarily recognized for its high affinity toward the Sigma-1 receptor (

While the parent molecule has limited utility as a standalone therapeutic, its analogs and conjugates have become cornerstones in two high-value sectors:

-

Targeted Drug Delivery: As a vector for directing liposomes and nanoparticles to

R-overexpressing tumors (e.g., prostate, lung, and melanoma). -

Molecular Imaging: As radiotracers (PET/SPECT) for mapping receptor density in neurodegenerative diseases and oncology.

This guide dissects the pharmacological mechanics, structure-activity relationships (SAR), and experimental protocols necessary to utilize anisamide analogs effectively.

Chemical Biology & Structure-Activity Relationship (SAR)

The binding of anisamide to the

The Pharmacophore

The core structure consists of a benzamide moiety.[1][2] Modifications to this scaffold drastically alter the affinity (

| Structural Region | Modification | Pharmacological Effect |

| 2-Methoxy Group | Removal or shift to para | Critical Loss of Affinity. The ortho-methoxy group functions as a hydrogen bond acceptor within the |

| Amide Nitrogen | Diethyl substitution | Optimal Hydrophobicity. Bulky hydrophobic groups enhance fit into the hydrophobic cupin-like |

| Aromatic Ring | Halogenation (e.g., | Imaging Utility. Introduction of radioisotopes (often at position 4 or 5) retains affinity while enabling PET/SPECT imaging. |

| Linker Attachment | Alkyl spacers on Nitrogen | Conjugation Vector. Replacing one ethyl group with a longer alkyl linker (e.g., amino-ethyl) allows attachment to PEG or lipids without abolishing receptor binding. |

Selectivity Profile

Anisamide analogs are generally

- Selective: N-substituted benzamides with optimal chain lengths.

-

Cross-reactivity: Increasing the bulk/lipophilicity of the basic amine often increases

-

Dopamine

: Historically, benzamides (like raclopride) are

Mechanism of Action: The Chaperone Gating Model

Understanding the "why" behind anisamide targeting requires mapping the intracellular signaling of the

Signaling Pathway

In a resting state,

-

Activation: Ligand binding (Anisamide) or cellular stress causes

R to dissociate from BiP. -

Translocation: The receptor diffuses laterally to the MAM.

-

Modulation: It chaperones IP3R3 (Inositol 1,4,5-trisphosphate receptor type 3), stabilizing Ca

flux from the ER to the mitochondria. -

Result: Enhanced mitochondrial bioenergetics and cell survival (in cancer context) or neuroprotection.

Figure 1: The Sigma-1 Receptor Chaperone Gating Mechanism. Ligand binding triggers dissociation from BiP, allowing modulation of calcium signaling at the MAM.

Therapeutic Application: Targeted Nanoparticles[4][5][6][7]

The most prevalent application of anisamide today is in Targeted Drug Delivery Systems (TDDS) . Tumors such as prostate cancer (PC-3 cells) and melanoma overexpress

The Targeting Strategy

By conjugating anisamide to the distal end of Polyethylene Glycol (PEG) on a liposome, researchers create a "stealth" nanoparticle that actively seeks out tumor cells.

-

Ligand: Anisamide (linked via an amino-ethyl or similar spacer).

-

Linker: PEG (MW 2000–5000 Da).

-

Anchor: DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine).

-

Mechanism: Receptor-Mediated Endocytosis (though see Section 6 for nuances).

Experimental Protocol: Preparation of Anisamide-Targeted Liposomes

Standardized protocol for synthesizing DSPE-PEG-Anisamide liposomes loaded with Doxorubicin or siRNA.

Materials:

-

DSPE-PEG2000-Anisamide (Custom synthesis or commercial source).

-

HSPC (Hydrogenated Soy Phosphatidylcholine).

-

Cholesterol.

-

Doxorubicin HCl.

-

Ammonium Sulfate (250 mM).

Step-by-Step Methodology:

-

Lipid Film Formation:

-

Dissolve HSPC, Cholesterol, and DSPE-PEG-Anisamide (Molar ratio 55:40:5) in Chloroform/Methanol (2:1 v/v).

-

Evaporate solvent under reduced pressure (Rotary Evaporator) at 60°C to form a thin, dry film.

-

Critical Check: Ensure no solvent residue remains; dry overnight under vacuum.

-

-

Hydration (Remote Loading Prep):

-

Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5).

-

Vortex vigorously for 15 minutes at 65°C (above the phase transition temperature,

).

-

-

Sizing (Extrusion):

-

Pass the suspension through polycarbonate membranes (200 nm

5 passes, then 100 nm -

Validation: Measure size via Dynamic Light Scattering (DLS). Target: 100–120 nm, PDI < 0.2.

-

-

Gradient Creation:

-

Dialyze the liposomes against HEPES buffered saline (pH 7.4) to remove external ammonium sulfate, creating a transmembrane pH gradient.

-

-

Drug Loading:

-

Incubate liposomes with Doxorubicin solution at 60°C for 1 hour.

-

The drug actively crosses the membrane and crystallizes inside due to the ammonium sulfate gradient.

-

-

Purification:

-

Remove unloaded drug via Sephadex G-50 size exclusion chromatography.

-

Figure 2: Workflow for the preparation of Anisamide-Targeted Liposomes via remote loading.

Critical Analysis: The Uptake Controversy

To maintain scientific integrity, one must address the debate regarding the uptake mechanism. While anisamide is a high-affinity ligand for

-

The Evidence: Some studies show that blocking

R with excess free haloperidol does not always completely inhibit the uptake of anisamide-nanoparticles. -

The Interpretation: The cationic nature of some anisamide conjugates (depending on the linker) may contribute to non-specific electrostatic interactions with the negatively charged cell membrane.

-

Best Practice: When publishing data on anisamide-targeting, always include a Non-Targeted Control (e.g., PEG-only liposomes) and a Competition Assay (pre-treatment with excess free anisamide or haloperidol) to statistically validate receptor specificity.

References

-

Huang, L., et al. (2016).[3] Targeting Solid Lipid Nanoparticles with Anisamide for Docetaxel Delivery to Prostate Cancer. National Institutes of Health / PMC.

-

Mach, R. H., et al. (2013). Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl Analogs. PubMed.

-

Su, T. P., et al. (2010). The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator. Trends in Pharmacological Sciences.

-

Leroux, J. C., et al. (2016).[3] Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles. Journal of Controlled Release.

-

Pati, M. L., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity.[4] Frontiers in Pharmacology.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Findings questioning the involvement of Sigma-1 receptor in the uptake of anisamide-decorated particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [cora.ucc.ie]

- 4. Frontiers | PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships [frontiersin.org]

Methodological & Application

Synthesis of N,N-diethyl-2-methoxybenzamide from o-Anisic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of N,N-diethyl-2-methoxybenzamide, a valuable research chemical and potential intermediate in drug discovery. The protocol outlines a reliable two-step process starting from the readily available o-anisic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and safety considerations.

Introduction

N,N-diethyl-2-methoxybenzamide belongs to the class of disubstituted benzamides, a scaffold present in numerous biologically active compounds. The synthesis from o-anisic acid is a straightforward and efficient route, involving the initial activation of the carboxylic acid to an acyl chloride, followed by amidation with diethylamine. This method is widely applicable for the synthesis of various benzamides.

Overall Synthetic Scheme

The synthesis proceeds in two distinct steps:

-

Formation of o-Anisoyl Chloride: o-Anisic acid is converted to its more reactive acid chloride derivative, o-anisoyl chloride, using thionyl chloride.

-

Amidation: The freshly prepared o-anisoyl chloride is then reacted with diethylamine to yield the final product, N,N-diethyl-2-methoxybenzamide.

PART 1: Core Synthesis Protocol

Step 1: Synthesis of o-Anisoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, necessary to activate the carbonyl group for nucleophilic attack. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active chlorinating agent.

Reaction:

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| o-Anisic acid | 1.0 equivalent |

| Thionyl chloride (SOCl₂) | 2.0 - 4.0 equivalents[1] |

| N,N-Dimethylformamide (DMF) | Catalytic amount (e.g., 3 drops)[1] |

| Anhydrous Chloroform (CHCl₃) | Sufficient volume to suspend the starting material[1] |

| Round-bottom flask | Appropriate size |

| Reflux condenser | |

| Heating mantle | |

| Magnetic stirrer and stir bar | |

| Gas trap (e.g., bubbler with mineral oil or a basic solution) | To neutralize HCl and SO₂ gases |

| Rotary evaporator | For solvent and excess reagent removal |

Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser.

-

Reagent Addition: To the flask, add o-anisic acid and anhydrous chloroform. Suspend the acid with stirring. Add a catalytic amount of DMF.[1]

-

Thionyl Chloride Addition: Slowly and carefully add thionyl chloride to the suspension at room temperature. The reaction can be vigorous.[1]

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 24 hours or until the reaction is complete).[1]

-

Monitoring the Reaction: The progress of the reaction can be monitored by Infrared (IR) spectroscopy. Look for the disappearance of the broad carboxylic acid C=O stretch (around 1700-1740 cm⁻¹) and the appearance of the sharp acyl chloride C=O stretch at a higher frequency (around 1780 cm⁻¹).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess thionyl chloride by vacuum distillation or using a rotary evaporator.[1] The crude o-anisoyl chloride, a yellow to brown oil, is typically used in the next step without further purification.[1][2]

Step 2: Synthesis of N,N-diethyl-2-methoxybenzamide

The second step involves the nucleophilic acyl substitution of the highly reactive o-anisoyl chloride with diethylamine. The nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and releases a chloride ion. An excess of diethylamine or the addition of another base like triethylamine is necessary to neutralize the HCl produced during the reaction.

Reaction:

Materials and Equipment:

| Reagent/Equipment | Quantity/Specification |

| Crude o-Anisoyl chloride | 1.0 equivalent (from Step 1) |

| Diethylamine | 2.2 - 3.0 equivalents |

| Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) | Sufficient volume to dissolve the reactants |

| Round-bottom flask | Appropriate size |

| Addition funnel | |

| Magnetic stirrer and stir bar | |

| Ice bath | To control the initial reaction temperature |

| Separatory funnel | For aqueous work-up |

| Hydrochloric acid (HCl) | 1.5 N aqueous solution[1] |

| Sodium hydroxide (NaOH) | 0.5 N aqueous solution[1] |

| Brine (saturated NaCl solution) | |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | For drying the organic layer |

| Rotary evaporator | For solvent removal |

Protocol:

-

Reaction Setup: In a fume hood, dissolve diethylamine in an anhydrous solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude o-anisoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the chilled diethylamine solution with vigorous stirring.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for several hours or until the reaction is complete (can be monitored by TLC).

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1.5 N HCl solution (to remove excess diethylamine and any other basic impurities), 0.5 N NaOH solution (to remove any unreacted o-anisic acid), and finally with brine.[1]

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude N,N-diethyl-2-methoxybenzamide.

PART 2: Purification and Characterization

Purification

The crude product can be purified by either vacuum distillation or column chromatography on silica gel.[3][4]

-

Vacuum Distillation: This method is suitable for thermally stable liquids. The appropriate temperature and pressure will need to be determined based on the properties of the target compound.

-

Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography is recommended. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be determined by thin-layer chromatography (TLC).[4]

Characterization

The identity and purity of the synthesized N,N-diethyl-2-methoxybenzamide can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.[5]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

PART 3: Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.

-

o-Anisic Acid: May cause skin and eye irritation.[8][9] Avoid inhalation of dust.[9]

-

Thionyl Chloride: Highly corrosive and toxic.[10] Reacts violently with water, releasing toxic gases (HCl and SO₂).[10] It is a lachrymator and causes severe skin burns and eye damage.[10] Handle with extreme caution under anhydrous conditions.[11][12]

-

Diethylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage.[13] The vapors are harmful if inhaled.[13][14]

-

Chloroform/Dichloromethane: These are halogenated solvents and are suspected carcinogens. Avoid inhalation and skin contact.

Visualizing the Workflow

Synthesis Workflow Diagram

Caption: Overall workflow for the synthesis of N,N-diethyl-2-methoxybenzamide.

Reaction Mechanism Overview

Caption: Simplified mechanism for the two-step synthesis.

References

-

PrepChem.com. Synthesis of o-anisoyl chloride. Available from: [Link]

-

ResearchGate. Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. Available from: [Link]

- Google Patents. CN104177245A - Preparation method of anisic acid.

-

ResearchGate. N,N-diethyl-meta-toluamide (DEET) in repellent solutions: development and validation of an analytical method. Available from: [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. Available from: [Link]

-

Royal Society of Chemistry. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Available from: [Link]

- Google Patents. CN104151157A - Preparation method of methoxybenzoic acid.

-

ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

-

ResearchGate. Alternatives to N,N‐Diethyl‐2,4‐dimethoxybenzamide as a Precursor for the Synthesis of 6,8‐Dimethoxy‐3‐methyl‐3,4‐dihydro‐1H‐isochromen‐1‐one. Available from: [Link]

-

Organic Syntheses. (E)-N,N-DIETHYL-2-STYRYLBENZAMIDE. Available from: [Link]

- Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.

-

ResearchGate. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide. Available from: [Link]

-

OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available from: [Link]

-

PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available from: [Link]

-

Wikipedia. o-Anisic acid. Available from: [Link]

-

National Center for Biotechnology Information. N,N-diethyl-2-methoxybenzamide. PubChem Compound Database. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Thionyl chloride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Diethylamine. Available from: [Link]

-

National Center for Biotechnology Information. p-Anisoyl chloride. PubChem Compound Database. Available from: [Link]

-

PENTA. DIETHYLAMINE - SAFETY DATA SHEET. Available from: [Link]

-

NJ.gov. THIONYL CHLORIDE HAZARD SUMMARY. Available from: [Link]

-

NJ.gov. DIETHYLAMINE HAZARD SUMMARY. Available from: [Link]

-

Fisher Scientific. SAFETY DATA SHEET: Thionyl chloride. Available from: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. o-Anisoyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Diethyl-3-methylbenzamide [mdpi.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.be [fishersci.be]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. nj.gov [nj.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. nj.gov [nj.gov]

directed ortho-metallation (DoM) of N,N-diethyl-2-methoxybenzamide

Application Note: Precision Regioselective Functionalization of N,N-Diethyl-2-methoxybenzamide via Directed Ortho-Metallation (DoM)

Executive Summary

This guide details the protocol for the regioselective functionalization of N,N-diethyl-2-methoxybenzamide (1 ) using Directed Ortho-Metallation (DoM). While the substrate contains two Directed Metalation Groups (DMGs)—the strong amide and the moderate methoxy group—this protocol leverages the Complex Induced Proximity Effect (CIPE) and steric governance to achieve high selectivity for the C6 position . This methodology enables the rapid synthesis of 1,2,3-trisubstituted aromatic scaffolds, which are critical pharmacophores in drug discovery.

Mechanistic Insight & Regioselectivity

The DMG Hierarchy and CIPE

Success in DoM chemistry relies on the interplay between the acidity of the ring protons and the coordinating ability of the substituent. For N,N-diethyl-2-methoxybenzamide, two potential sites exist for lithiation:

-

C3 Position (Ortho to OMe): Flanked by the methoxy group and the amide (via the ring).

-

C6 Position (Ortho to Amide): Flanked only by the amide.

Why C6 Dominates:

-

Coordination Strength: The N,N-diethyl amide (CONEt

) is a Tier-1 DMG, superior to the methoxy (OMe) group (Tier-3). The alkyllithium aggregate coordinates preferentially to the amide carbonyl oxygen. -

Steric Filtering: The C3 position resides in a "cleft" between the two substituents. Accessing this proton requires the bulky base-aggregate to overcome significant steric repulsion. The C6 position is sterically open.

-

Outcome: The reaction proceeds via a 6-membered chelate transition state anchored at the amide, delivering the lithium specifically to C6.

Figure 1: Mechanistic pathway showing the preferential coordination of the lithium species to the amide DMG, directing deprotonation to the sterically accessible C6 position.

Experimental Protocol

Pre-Reaction Planning

-

Solvent System: Anhydrous THF is required. Diethyl ether is a viable alternative but often results in slower kinetics for this specific substrate.

-

Base Selection: sec-Butyllithium (s-BuLi) is the reagent of choice.

-

Why?n-BuLi is nucleophilic enough to attack the amide carbonyl (leading to ketone byproducts) before deprotonation occurs. s-BuLi is bulkier and more basic, favoring deprotonation.

-

Additive: TMEDA (Tetramethylethylenediamine) is essential to break up the s-BuLi hexamers into reactive monomers/dimers.

-

-

Temperature Control: Strict maintenance of -78 °C is non-negotiable.

-

Risk: Above -40 °C, the ortho-lithiated species can undergo "Self-Destruction" (nucleophilic attack on the amide of a neighboring molecule), forming dimers.

-

Step-by-Step Methodology

Reagents:

-

N,N-Diethyl-2-methoxybenzamide (1.0 equiv, 2.07 g, 10 mmol)

-

s-BuLi (1.1 equiv, 1.4 M in cyclohexane)

-

TMEDA (1.1 equiv, freshly distilled)

-

Anhydrous THF (50 mL)

-

Electrophile (1.2 equiv, e.g., MeI, DMF, I

)

Procedure:

-

System Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with N

while cooling to room temperature. -

Solvent & Substrate: Charge the flask with anhydrous THF (50 mL) and N,N-diethyl-2-methoxybenzamide (2.07 g). Stir until fully dissolved.

-

Additive Addition: Add TMEDA (1.65 mL, 11 mmol) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation (The Critical Step):

-

Add s-BuLi (7.85 mL, 11 mmol) dropwise over 10 minutes via syringe pump or careful manual addition.

-

Observation: The solution typically turns a distinct color (often bright yellow or orange), indicating the formation of the aryllithium species.

-

Incubation: Stir at -78 °C for 1 hour .

-

-

Validation (Optional but Recommended):

-

Aliquot Check: Remove 0.5 mL of the reaction mixture, quench instantly into a vial containing 0.5 mL MeOD. Run a quick NMR. >95% deuterium incorporation at C6 confirms the lithiation is complete.

-

-

Electrophile Quench:

-

Dissolve the Electrophile (12 mmol) in minimal THF (if solid) or add neat (if liquid) dropwise to the lithiated solution at -78 °C.

-

Note: Reaction is usually instantaneous. The color often fades.

-

-

Warming & Workup:

-

Allow the reaction to warm to 0 °C over 30 minutes.

-

Quench with saturated aqueous NH

Cl (10 mL). -

Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

, and concentrate in vacuo.

-

Figure 2: Operational workflow for the DoM of N,N-diethyl-2-methoxybenzamide.

Data & Performance

The following table summarizes expected yields when applying this protocol with standard electrophiles, based on the reactivity profile of N,N-diethylbenzamides reported in the literature [1, 2].

| Electrophile (E+) | Product Substituent (E) | Reagent Added | Expected Yield (%) | Notes |

| Methyl Iodide | –CH | MeI | 85-92% | Exothermic; add slowly. |

| DMF | –CHO | N,N-Dimethylformamide | 78-85% | Acidic workup required to hydrolyze the intermediate amino-alkoxide. |

| Iodine | –I | I | 80-88% | Solution decolorizes as I |

| Carbon Dioxide | –COOH | CO | 75-80% | Bubble gas or pour onto excess dry ice. |

| Trimethylsilyl Chloride | –TMS | TMSCl | 88-94% | Excellent tracer for lithiation efficiency. |

Troubleshooting & Expert Tips

-

The "Rotamer" Effect:

-

Observation: NMR spectra of the starting material and product often show broad signals or doubled peaks at room temperature.

-

Cause: Restricted rotation around the Amide C–N bond.

-

Solution: Run NMR at elevated temperature (e.g., 50 °C) to coalesce peaks for cleaner characterization.

-

-

Moisture Sensitivity:

-

Cryogenic Maintenance:

References

-

Snieckus, V. "Directed Ortho Metalation.[4][5][6][7] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, vol. 90, no.[4] 6, 1990, pp. 879–933.

-

Beak, P., & Brown, R. A. "The Tertiary Amide as a Directing Group: Directed Lithiation of Tertiary Benzamides." The Journal of Organic Chemistry, vol. 47, no.[4] 1, 1982, pp. 34–46.

-

Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Chapter on Regioselectivity in DoM).

-

Mills, R. J., & Snieckus, V. "Directed Ortho Metalation of N,N-Diethylbenzamides. Silicon Protection of Ortho Sites and the 'Walk' Reaction." The Journal of Organic Chemistry, vol. 54, no.[4] 18, 1989, pp. 4372–4385.

Sources

- 1. N,N-Diethyl-3-methylbenzamide [rua.ua.es]

- 2. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]

- 6. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Application of N,N-Diethyl-2-methoxybenzamide as a Directing Group in Modern Organic Synthesis

Introduction: A Powerful Tool for Regiocontrolled Aromatic Functionalization

In the landscape of contemporary organic synthesis, the quest for precise and efficient methods to functionalize aromatic rings remains a paramount objective. Directed ortho-metalation (DoM) has emerged as a cornerstone strategy for achieving regiocontrol in the synthesis of polysubstituted aromatic compounds. Central to this strategy is the choice of the directing group (DG), which orchestrates the deprotonation at a specific ortho-position. This application note delves into the utility of N,N-diethyl-2-methoxybenzamide as a highly effective directing group, exploring its synergistic functionalities and providing detailed protocols for its application in the synthesis of complex molecular architectures.

The N,N-diethylamide moiety is a powerful directing group in its own right, owing to its strong Lewis basicity which facilitates coordination with organolithium bases. The strategic placement of a methoxy group at the 2-position introduces an additional layer of control and potential for unique reactivity. This guide will illuminate the principles behind the use of N,N-diethyl-2-methoxybenzamide, its synthesis, its application in directed ortho-lithiation, and its subsequent conversion to valuable synthetic intermediates.

Synergistic Directing Effects and Regiochemical Control

The efficacy of N,N-diethyl-2-methoxybenzamide as a directing group stems from the combined influence of the N,N-diethylcarboxamide and the 2-methoxy groups. Both are potent ortho-directing groups. The relative directing ability of common functional groups in DoM generally follows the order: -CONR₂ > -OMe.[1] This hierarchy suggests that in N,N-diethyl-2-methoxybenzamide, the primary site of lithiation will be directed by the stronger N,N-diethylamide group.

This leads to a crucial question of regioselectivity: which ortho-position to the amide will be deprotonated? The presence of the 2-methoxy group sterically encumbers one of the ortho-positions (the 3-position). Consequently, lithiation is anticipated to occur predominantly at the less hindered 6-position. This predictable regioselectivity is a key advantage of using this directing group for the synthesis of specifically substituted aromatic compounds.

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption: "Workflow for Directed ortho-Metalation."

Synthesis of N,N-Diethyl-2-methoxybenzamide

The preparation of N,N-diethyl-2-methoxybenzamide is a straightforward process that can be achieved through several standard amidation procedures. A common and effective method involves the reaction of 2-methoxybenzoyl chloride with diethylamine in the presence of a base.

Protocol 1: Synthesis from 2-Methoxybenzoyl Chloride

Materials:

-

2-Methoxybenzoyl chloride

-

Diethylamine

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dropwise to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 18 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N,N-diethyl-2-methoxybenzamide as an oil.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Application in Directed ortho-Metalation (DoM)

The true synthetic utility of N,N-diethyl-2-methoxybenzamide is realized in its application in DoM reactions to generate highly functionalized aromatic compounds. The following protocol provides a general procedure for the ortho-lithiation and subsequent reaction with an electrophile.

Protocol 2: General Procedure for Directed ortho-Lithiation and Electrophilic Quench

Materials:

-

N,N-Diethyl-2-methoxybenzamide

-

sec-Butyllithium (sec-BuLi) in cyclohexane

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide, aldehyde, ketone, disulfide, etc.)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

-

Cool the THF to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (1.2 equivalents) to the cooled THF.

-

Slowly add sec-BuLi (1.2 equivalents) to the solution and stir for 15 minutes.

-

Add a solution of N,N-diethyl-2-methoxybenzamide (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the resulting solution at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add the chosen electrophile (1.2-1.5 equivalents) to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Examples of Electrophiles and Expected Products

| Electrophile (E+) | Product (after electrophilic quench) |

| Iodomethane (CH₃I) | N,N-Diethyl-2-methoxy-6-methylbenzamide |

| Benzaldehyde (PhCHO) | N,N-Diethyl-6-(hydroxy(phenyl)methyl)-2-methoxybenzamide |

| Acetone ((CH₃)₂CO) | N,N-Diethyl-6-(2-hydroxypropan-2-yl)-2-methoxybenzamide |

| Dimethyl disulfide ((CH₃S)₂) | N,N-Diethyl-2-methoxy-6-(methylthio)benzamide |

dot graph TD { rankdir="TB"; node [shape=plaintext];

} caption: "Mechanism of ortho-lithiation and quench."

Transition Metal-Catalyzed C-H Functionalization

While DoM with organolithium reagents is a powerful tool, transition metal-catalyzed C-H activation offers complementary reactivity and often milder reaction conditions. The N,N-diethylamide group can also serve as an effective directing group for various transition metals, including palladium, rhodium, and ruthenium.[2] Although specific protocols for N,N-diethyl-2-methoxybenzamide in this context are less common in the literature, the principles of C-H activation directed by tertiary amides can be applied. These reactions typically involve the formation of a cyclometalated intermediate, followed by reaction with a coupling partner.

Removal of the Directing Group

A crucial aspect of any directing group strategy is its eventual removal to unveil the desired functionalized molecule. Tertiary amides, such as N,N-diethylbenzamides, are known to be robust and their hydrolysis can be challenging, often requiring harsh conditions.[3] This can be a limitation if the target molecule contains sensitive functional groups.

Protocol 3: Hydrolysis of N,N-Diethylbenzamides

A) Acidic Hydrolysis:

Materials:

-

Substituted N,N-diethyl-2-methoxybenzamide

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Reflux apparatus

Procedure:

-

To a round-bottom flask, add the N,N-diethylbenzamide and a solution of concentrated acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for an extended period (24-48 hours or until the reaction is complete as monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

The carboxylic acid product may precipitate and can be collected by filtration.

-

Alternatively, extract the product with a suitable organic solvent, wash with water, dry, and concentrate.

-

Purify the carboxylic acid by recrystallization or column chromatography.

B) Basic Hydrolysis:

Materials:

-

Substituted N,N-diethyl-2-methoxybenzamide

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethylene glycol or a high-boiling alcohol

-

Water

-

Reflux apparatus

Procedure:

-

Dissolve the N,N-diethylbenzamide and a strong base (e.g., NaOH) in ethylene glycol.

-

Heat the mixture to a high temperature (e.g., 150-180 °C) and maintain for several hours.

-

Cool the reaction mixture, dilute with water, and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the product by filtration or extract with an organic solvent.

-

Purify as described for acidic hydrolysis.

It is important to note that the steric hindrance from the newly introduced ortho-substituent can further impede hydrolysis.[3] In such cases, more forcing conditions or alternative cleavage methods may be necessary.

Conclusion and Future Outlook

N,N-diethyl-2-methoxybenzamide stands as a valuable and versatile directing group for the regioselective synthesis of polysubstituted aromatic compounds. The synergistic interplay of the powerful N,N-diethylamide director and the strategically positioned 2-methoxy group allows for predictable and efficient functionalization at the C6 position via directed ortho-metalation. The provided protocols offer a practical guide for the synthesis, application, and removal of this directing group.

While DoM remains the primary application, the exploration of N,N-diethyl-2-methoxybenzamide in transition metal-catalyzed C-H activation reactions presents a promising avenue for future research. The development of milder methods for the cleavage of the robust amide bond will further enhance the synthetic utility of this powerful directing group, expanding its applicability in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

-

Baran, P. S. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

- Snieckus, V. (1990). Directed ortho metalation.

- Hartung, C. G., & Snieckus, V. (2002). The Directed Ortho Metalation (DoM) Reaction—A Point of Entry to Substituted Aromatic and Heteroaromatic Compounds. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH Verlag GmbH & Co. KGaA.

- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(02).

-

Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]

- Theodorou, V., Alagiannis, M., Ntemou, N., Brentas, A., Voulgari, P., Polychronidou, V., Gogou, M., Giannelos, M., & Skobridis, K. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.

-

Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]

- Choudhary, P., & Ranjan, R. S. (2024). Regioselective Markovnikov hydrothiolation of 1-aryl-1,3-butadienes with dithiocarbamic acid to allyl dithiocarbamates.

-

Fernandes, R. A., Moharana, S., & Choudhary, P. (2024). Regioselective Markovnikov hydrothiolation of 1-aryl-1,3-butadienes with dithiocarbamic acid to allyl dithiocarbamates. Request PDF. Retrieved from [Link]

-

Singh, G., & Daugulis, O. (2012). Palladium-Catalyzed N-Arylation of Secondary Acyclic Amides. MIT Open Access Articles. Retrieved from [Link]

- Wolfe, J. P., & Nakhla, J. S. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2743-2746.

- Smith, C. J., & Snieckus, V. (1995). Directed ortho metalation of N,N-diethylbenzamides. Silicon protection of ortho sites and the o-methyl group. The Journal of Organic Chemistry, 60(23), 7592-7599.

- Smith, C. J., & Snieckus, V. (1982). The ortho lithiation of tertiary benzamides. The Journal of Organic Chemistry, 47(19), 3653-3655.

-

Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Retrieved from [Link]

-

Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? d. benzyl alcohol. Retrieved from [Link]

- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440-1449.

- Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 344-359.

- Smith, L. R., & Snieckus, V. (2020). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Journal of the American Chemical Society, 142(45), 19307-19315.

- Bunce, R. A., & Schilling, C. L. (1995). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, (7), 1253-1258.

-

Study.com. (n.d.). What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dimethoxybenzene. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-2-hydroxy-3-methoxybenzamide. Retrieved from [Link]

-

MDPI. (2024). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

-

Chemical Communications. (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]

-

MDPI. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis N,N-diethyl-2-hydroxybenzamide from methyl salycilate. Retrieved from [Link]

-

ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-catalyzed ortho-alkoxylation of N-methoxybenzamides by Wang. Retrieved from [Link]

-

PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

-

ResearchGate. (n.d.). Directed ortho-Lithiation: Observation of an Unexpected 1-Lithio to 3-Lithio Conversion of 1-Lithio-naphthyllithium Compounds with an ortho-Directing 2-(Dimethylamino)methyl Group. Retrieved from [Link]

-

PMC. (2022). Access to Diarylmethanols by Wittig Rearrangement of ortho-, meta-, and para-Benzyloxy-N-Butylbenzamides. Retrieved from [Link]

-

PMC. (n.d.). N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionalization. Retrieved from [Link]

-

PMC. (2023). Palladium-Catalyzed N-Alkenylation of N-Aryl Phosphoramidates with Alkenes. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

-

PMC. (n.d.). Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Retrieved from [Link]

-

Open Access Pub. (n.d.). Synthesis of N-Glycosyl Amides via Hydrolysis of Protected Glycosyl Oxazolines and Ritter-like Reactions of Native Carbohydrates. Retrieved from [Link]

-

ORCA - Online Research @ Cardiff. (n.d.). 2. Retrieved from [Link]

-

PMC. (n.d.). Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. Retrieved from [Link]

Sources

preparation of N,N-diethyl-2-methoxybenzamide via acid chloride method

Application Note: Scalable Synthesis of N,N-Diethyl-2-methoxybenzamide via Acid Chloride Activation

Abstract & Strategic Overview

This protocol details the synthesis of N,N-Diethyl-2-methoxybenzamide (CAS: 51674-10-3), a structural analog of the insect repellent DEET and a common pharmacophore in dopaminergic ligands.[1][2]

While direct coupling reagents (e.g., HATU, EDC) are convenient for milligram-scale discovery, they are cost-prohibitive and atom-inefficient for scale-up.[1][2] The Acid Chloride Method remains the gold standard for multi-gram to kilogram synthesis due to its high atom economy and the volatility of byproducts (SO₂, HCl), which simplifies purification.[1]

Key Technical Considerations:

-

Steric Influence: The ortho-methoxy group introduces steric bulk that can retard nucleophilic attack compared to meta or para isomers.[1][2] We utilize DMF catalysis to form the reactive Vilsmeier-Haack intermediate, ensuring complete conversion of the acid.

-

Moisture Control: The intermediate 2-methoxybenzoyl chloride is highly moisture-sensitive.[2] A "one-pot" or "telescoped" approach using anhydrous toluene or dichloromethane (DCM) is recommended to minimize hydrolysis.[2]

-

Exotherm Management: The aminolysis step is significantly exothermic.[1] Controlled addition at 0°C is critical to prevent the formation of impurities and dark tarry byproducts.[1]

Reaction Mechanism & Pathway

The synthesis proceeds in two distinct stages: Activation (chlorination) and Aminolysis (coupling).

Figure 1: Two-step synthesis pathway. The acid is activated to the acid chloride, which then undergoes nucleophilic acyl substitution.[1]

Materials & Safety Profile

Safety Warning: Thionyl chloride (SOCl₂) releases toxic HCl and SO₂ gases.[2] All operations must be performed in a functioning fume hood.[1][2] 2-Methoxybenzoyl chloride is a lachrymator.[2]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Role | Safety Note |

| 2-Methoxybenzoic Acid | 152.15 | 1.0 | Substrate | Irritant.[1][2] |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 - 2.0 | Chlorinating Agent | Corrosive , reacts violently with water.[2] |

| DMF (Anhydrous) | 73.09 | 0.05 (Cat.)[1][2] | Catalyst | Teratogen.[1][2][4] Use sparingly. |

| Diethylamine | 73.14 | 1.2 | Nucleophile | Flammable, Corrosive.[1][2] |

| Triethylamine (TEA) | 101.19 | 1.5 | Base/Scavenger | Flammable, lachrymator.[1][2] |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, suspected carcinogen.[1][2] |

Experimental Protocol

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite) or N₂ inlet.

-

Charging: Add 2-Methoxybenzoic acid (15.2 g, 100 mmol) to the flask.

-

Reagent Addition:

-

Add Thionyl Chloride (18 mL, ~250 mmol) .

-

Add DMF (3-5 drops) . Note: DMF acts as a catalyst by forming the Vilsmeier reagent, which activates the carboxylic acid more efficiently than SOCl₂ alone.[1]

-

-

Reaction:

-

Heat the mixture to reflux (oil bath ~75-80°C).

-

Stir for 2–3 hours . The suspension should turn into a clear, homogenous yellow solution, and gas evolution (HCl/SO₂) will cease.[1]

-

-

Workup (Critical for Purity):

-

Cool the mixture to room temperature.

-

Azeotropic Distillation: Connect the flask to a rotary evaporator.[1] Remove excess SOCl₂ under reduced pressure.[1][2][3]

-

Self-Validating Step: To ensure complete removal of SOCl₂ (which would react violently with the amine in Step 2), add 20 mL of anhydrous Toluene to the residue and evaporate again. Repeat this twice.

-

Result: A yellow/golden oil (Crude Acid Chloride).[1][2] Proceed immediately to Step 2.

-

Step 2: Aminolysis to N,N-Diethyl-2-methoxybenzamide

-

Preparation: Dissolve the crude acid chloride from Step 1 in DCM (50 mL) under N₂ atmosphere.

-

Amine Setup: In a separate 500 mL 3-neck RBF, combine Diethylamine (12.4 mL, 120 mmol) and Triethylamine (21 mL, 150 mmol) in DCM (100 mL) . Cool this solution to 0°C in an ice bath.

-

Addition:

-

Completion:

Purification & Workup Workflow

The workup is designed to chemically separate the neutral amide product from basic amines and acidic starting materials.

Figure 2: Workup logic for chemical separation of impurities.

Detailed Workup Procedure:

-

Transfer the reaction mixture to a separatory funnel.

-

Acid Wash: Wash with 1M HCl (2 x 50 mL) .[1][2]

-

Purpose: Protonates excess diethylamine and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash with Sat. NaHCO₃ or 1M NaOH (2 x 50 mL) .

-

Purpose: Deprotonates any unreacted 2-methoxybenzoic acid, moving it to the aqueous layer.[2]

-

-

Neutral Wash: Wash with Brine (Sat. NaCl, 50 mL) .

-

Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.

Characterization & Quality Control

-

Yield Expectation: 85–95% (approx. 18–20 g).

-

Boiling Point: High boiling liquid.[1][2] Distillation requires high vacuum (e.g., Kugelrohr distillation at ~130–140°C @ 0.5 mmHg, estimated based on DEET analogs).[1]

-

1H NMR (CDCl₃, 400 MHz):

Troubleshooting (Self-Validating)

-

Issue: Low Yield / Starting Material Recovery.

-

Issue: Dark/Black Product.

-

Issue: Solid Precipitate in Organic Layer.

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1][2] Longman Scientific & Technical.[1][2] (General procedures for acid chloride synthesis and amide coupling).

-

Organic Syntheses , Coll. Vol. 9, p. 559 (1998).[2] Synthesis of N,N-Diethyl-2-methoxybenzamide via acid chloride (in context of phthalide synthesis).

-

PubChem Compound Summary , CID 346975.[2] N,N-Diethyl-2-methoxybenzamide Physical Properties. [1][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1][2] (Mechanistic grounding for Nucleophilic Acyl Substitution).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N,N-Diethyl-2-hydroxy-3-methoxybenzamide | C12H17NO3 | CID 209159 - PubChem [pubchem.ncbi.nlm.nih.gov]